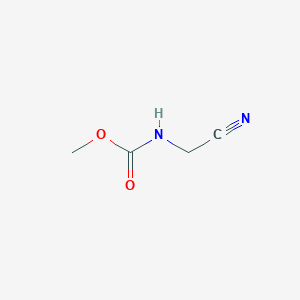
Carbamic acid, (cyanomethyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (cyanomethyl)carbamate is an organic compound that belongs to the carbamate family. It is characterized by the presence of a carbamate group (–NHCOO–) attached to a methyl group and a cyanomethyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: Methyl (cyanomethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with cyanomethyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{NHCOOCH}_3 + \text{ClCH}_2\text{CN} \rightarrow \text{CH}_3\text{NHCOOCH}_2\text{CN} + \text{HCl} ]
Another method involves the cyanoacetylation of amines, where methyl cyanoacetate reacts with various amines to form the corresponding cyanoacetamides .
Industrial Production Methods: Industrial production of methyl (cyanomethyl)carbamate often involves large-scale synthesis using efficient and economical methods. One such method includes the use of tin-catalyzed transcarbamoylation, which offers broad functional group tolerance and streamlined workup procedures .
化学反应分析
Types of Reactions: Methyl (cyanomethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the cyanomethyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted carbamates and other derivatives.
科学研究应用
Methyl (cyanomethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products
作用机制
The mechanism of action of methyl (cyanomethyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
相似化合物的比较
Methyl carbamate: A simpler carbamate with similar reactivity but lacks the cyanomethyl group.
Ethyl (cyanomethyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
tert-Butyl (cyanomethyl)carbamate: Contains a tert-butyl group, offering different steric and electronic properties.
Uniqueness: Methyl (cyanomethyl)carbamate is unique due to its specific combination of a methyl group and a cyanomethyl group attached to the carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
属性
CAS 编号 |
142254-20-4 |
|---|---|
分子式 |
C4H6N2O2 |
分子量 |
114.10 g/mol |
IUPAC 名称 |
methyl N-(cyanomethyl)carbamate |
InChI |
InChI=1S/C4H6N2O2/c1-8-4(7)6-3-2-5/h3H2,1H3,(H,6,7) |
InChI 键 |
DRMGMMWXWKLKAI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12935102.png)
![6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12935109.png)
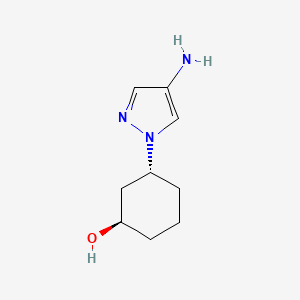
![(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12935125.png)
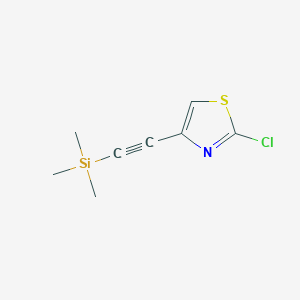
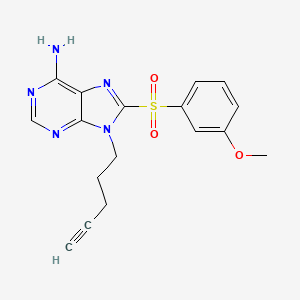

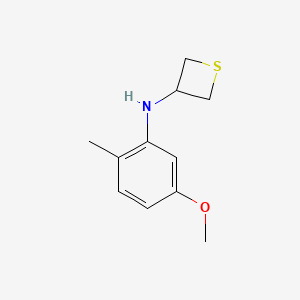
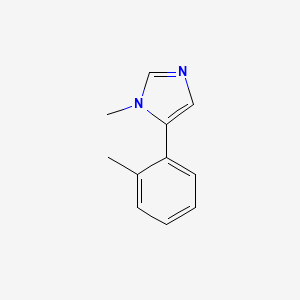
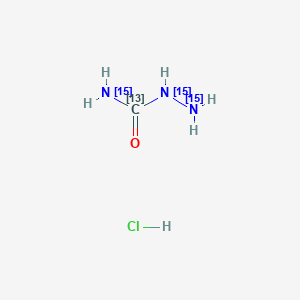
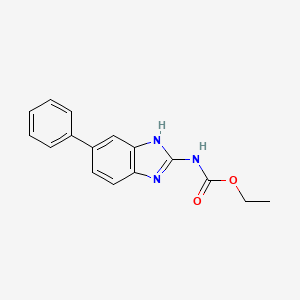
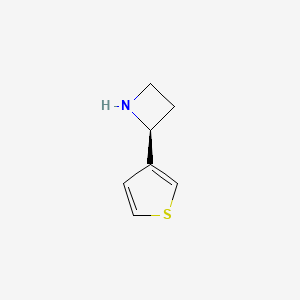

![6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12935179.png)
